molecular formula C15H20N4O2S B2949792 N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide CAS No. 1795518-89-6

N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide

カタログ番号 B2949792
CAS番号: 1795518-89-6
分子量: 320.41
InChIキー: UZADSRSIKYFBQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in the activation of immune cells, including B cells, T cells, and mast cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various immune-related diseases.

作用機序

N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide selectively inhibits SYK kinase activity, which is essential for the activation of immune cells. SYK kinase plays a crucial role in the phosphorylation of various downstream targets, leading to the activation of immune cells. N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide binds to the ATP-binding site of SYK kinase, preventing its activation and subsequently inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide has been shown to inhibit the activation and proliferation of immune cells, including B cells, T cells, and mast cells. Inhibition of these cells results in the suppression of immune responses, which can be beneficial in the treatment of various immune-related diseases. N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

実験室実験の利点と制限

N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide has several advantages for use in scientific research, including its high potency and selectivity for SYK kinase. Its low toxicity and favorable pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent. However, there are also limitations to its use in lab experiments, including its high cost and limited availability.

将来の方向性

There are several potential future directions for the development and use of N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide in scientific research. These include its potential use as a combination therapy with other immune-modulating agents, its evaluation in clinical trials for the treatment of various immune-related diseases, and the identification of biomarkers for patient selection and monitoring of treatment response. Further research is needed to fully understand the potential of N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide as a therapeutic agent.

合成法

The synthesis of N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide involves several steps, including the reaction of 1-cyanocyclopentylamine with 2-chloroacetic acid, followed by the reaction of the resulting intermediate with 2-(1,3-thiazol-2-yl)morpholine and subsequent purification steps. The purity and quality of N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide are crucial for its use in scientific research.

科学的研究の応用

N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide has been extensively studied in preclinical models for its potential therapeutic applications in various immune-related diseases, including autoimmune diseases, cancer, and inflammatory disorders. In vitro studies have shown that N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide inhibits SYK-mediated signaling pathways, resulting in the suppression of immune cell activation and proliferation. In vivo studies have demonstrated that N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide has potent anti-tumor activity in various cancer models, including lymphoma and multiple myeloma.

特性

IUPAC Name

N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c16-11-15(3-1-2-4-15)18-13(20)10-19-6-7-21-12(9-19)14-17-5-8-22-14/h5,8,12H,1-4,6-7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZADSRSIKYFBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCOC(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。